2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde
Brand Name: Vulcanchem
CAS No.: 2098075-13-7
VCID: VC3160266
InChI: InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3
SMILES: CCC1=CC(=NN1CC=O)C(F)(F)F
Molecular Formula: C8H9F3N2O
Molecular Weight: 206.16 g/mol

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

CAS No.: 2098075-13-7

Cat. No.: VC3160266

Molecular Formula: C8H9F3N2O

Molecular Weight: 206.16 g/mol

* For research use only. Not for human or veterinary use.

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde - 2098075-13-7

Specification

CAS No. 2098075-13-7
Molecular Formula C8H9F3N2O
Molecular Weight 206.16 g/mol
IUPAC Name 2-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]acetaldehyde
Standard InChI InChI=1S/C8H9F3N2O/c1-2-6-5-7(8(9,10)11)12-13(6)3-4-14/h4-5H,2-3H2,1H3
Standard InChI Key SHSYPJOVHLGLLN-UHFFFAOYSA-N
SMILES CCC1=CC(=NN1CC=O)C(F)(F)F
Canonical SMILES CCC1=CC(=NN1CC=O)C(F)(F)F

Introduction

Structural Characteristics and Chemical Properties

Molecular Identity and Basic Properties

2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde belongs to the heterocyclic class of pyrazoles with specific functionalization patterns. The compound can be characterized by the following properties:

PropertyValue/Description
Molecular FormulaC8H9F3N2O
Molecular WeightApproximately 206.17 g/mol
Structural FeaturesPyrazole core with ethyl (position 5), trifluoromethyl (position 3), and acetaldehyde moiety (N-1)
Physical StateLikely solid at room temperature
Solubility ProfilePredicted higher solubility in organic solvents than aqueous media

Comparative Analysis with Related Compounds

A structural analysis reveals important similarities and differences between our target compound and related pyrazole derivatives. For instance, 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid represents a structural isomer with significantly different potential biological properties due to the altered position of substituents and different functional group chemistry .

CompoundKey Structural DifferencesPotential Impact on Properties
2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehydeEthyl at C-5, CF3 at C-3, acetaldehyde at N-1Unique electronic distribution; reactive aldehyde functional group
2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acidEthyl at N-1, CF3 at C-5, acetic acid at C-3Different hydrogen-bonding capabilities; different metabolic profile

Spectroscopic Characterization and Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum would likely show:

  • A characteristic aldehyde proton signal at approximately δ 9.0-10.0 ppm

  • Methylene protons connecting the pyrazole and aldehyde at approximately δ 4.5-5.0 ppm

  • Ethyl group signals: methylene quartet at approximately δ 2.5-3.0 ppm and methyl triplet at δ 1.0-1.5 ppm

  • Pyrazole ring proton at approximately δ 6.0-7.0 ppm

The 13C NMR spectrum would feature signals for:

  • The aldehyde carbon (approximately δ 190-200 ppm)

  • The trifluoromethyl carbon (quartet due to C-F coupling)

  • Pyrazole ring carbons

  • Ethyl group carbons

19F NMR would show a characteristic signal for the trifluoromethyl group.

Mass Spectrometry Characteristics

The mass spectrum would likely show a molecular ion peak at m/z 206, corresponding to the molecular weight of C8H9F3N2O. Fragmentation patterns might include loss of the acetaldehyde group, cleavage of the ethyl group, and fragments related to the trifluoromethyl-substituted pyrazole core .

Synthetic Approaches and Methodologies

Route via Pyrazole Formation and Functionalization

A viable synthetic pathway might involve:

  • Formation of the 5-ethyl-3-(trifluoromethyl)-1H-pyrazole core through condensation reactions

  • N-alkylation with a suitable protected aldehyde precursor

  • Deprotection to reveal the aldehyde functionality

The synthesis of pyrazole derivatives typically involves condensation reactions or cyclization processes using appropriate starting materials such as hydrazines and diketones or ketoesters.

Mechanism Considerations

The N-alkylation step would likely proceed via an SN2 mechanism, where the pyrazole nitrogen acts as a nucleophile attacking a suitable electrophilic carbon bearing a leaving group and protected aldehyde functionality:

  • Deprotonation of the pyrazole nitrogen

  • Nucleophilic attack on the electrophilic carbon

  • Displacement of the leaving group

  • Deprotection to generate the aldehyde group

Characterization Techniques

Comprehensive characterization of the synthesized compound would typically involve:

  • NMR spectroscopy (1H, 13C, 19F)

  • Mass spectrometry (HRMS for accurate mass determination)

  • Infrared spectroscopy (identifying characteristic functional groups)

  • Elemental analysis (confirming elemental composition)

  • X-ray crystallography (if suitable crystals can be obtained)

Predicted Biological Activities and Applications

Structure-Activity Relationship Analysis

The specific substitution pattern in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde suggests several potential biological activities based on structure-activity relationship (SAR) analysis:

Structural FeaturePotential Biological Significance
Trifluoromethyl group at C-3Enhanced lipophilicity; improved metabolic stability; potential for halogen bonding interactions with target proteins
Ethyl group at C-5Modulation of hydrophobic interactions; influence on molecular conformation
Acetaldehyde moiety at N-1Potential for hydrogen bonding; possible covalent interactions with nucleophilic residues in biological targets
Pyrazole coreAbility to engage in π-π stacking; hydrogen bond formation; interaction with various biological targets

Anti-inflammatory Properties

Many pyrazole-containing compounds modulate inflammatory pathways by inhibiting enzymes involved in inflammation. The specific substitution pattern in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde might confer selective activity against inflammatory targets .

Antitumor Activity

Pyrazole derivatives exhibit inhibitory effects on cancer cell lines through various mechanisms. The trifluoromethyl group, a common feature in many pharmaceuticals, enhances lipophilicity and metabolic stability, potentially improving the pharmacokinetic properties of the compound.

Agrochemical Applications

The trifluoromethyl-substituted pyrazole structure appears in certain agrochemicals, suggesting potential applications of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde as:

  • A lead structure for developing novel pesticides or fungicides

  • A building block for compounds with plant growth regulatory activity

  • A precursor for agrochemicals with improved environmental stability

Comparative Analysis with Related Compounds

Physicochemical Property Comparison

The following table compares the predicted physicochemical properties of 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde with those of the related compound 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid:

Property2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid
Molecular Weight~206.17 g/mol222.16 g/mol
LogP (predicted)Higher due to aldehyde groupLower due to carboxylic acid group
H-Bond Acceptors3 (N, N, O)4 (N, N, O, O)
H-Bond Donors01 (COOH)
Reactive Functional GroupAldehyde (moderate reactivity)Carboxylic acid (lower reactivity)
Metabolic StabilityLikely moderate (aldehyde susceptible to oxidation)Potentially higher (carboxylic acid more stable)

Functional Group Impact on Activity

The presence of different functional groups significantly influences the potential biological activities:

  • The aldehyde group in 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde potentially confers:

    • Reactivity toward nucleophilic residues in proteins

    • Capacity for hydrogen bond acceptance

    • Susceptibility to metabolic oxidation to carboxylic acid

  • The carboxylic acid group in 2-(1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)acetic acid likely provides:

    • Stronger hydrogen bonding capabilities

    • Potential for salt formation, improving water solubility

    • Different pharmacokinetic properties

Future Research Directions

Synthesis and Characterization

Further research should focus on:

  • Developing efficient synthetic routes for 2-(5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetaldehyde

  • Comprehensive characterization using advanced spectroscopic techniques

  • Investigation of crystal structure and conformational preferences

Biological Evaluation

Experimental studies should evaluate:

  • Antimicrobial activity against diverse bacterial and fungal strains

  • Anti-inflammatory effects in appropriate in vitro and in vivo models

  • Cytotoxicity against cancer cell lines and selectivity indices

  • Pharmacokinetic properties and metabolic pathways

Structure Modification

Systematic structural modifications could be explored to:

  • Optimize biological activities through SAR studies

  • Improve physicochemical properties for specific applications

  • Develop libraries of analogues with diverse substitution patterns

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